molecular formula C13H14N2O3S B2668719 Ethyl 7-acetamido-2-aminobenzo[b]thiophene-3-carboxylate CAS No. 108940-16-5

Ethyl 7-acetamido-2-aminobenzo[b]thiophene-3-carboxylate

Cat. No. B2668719
CAS RN: 108940-16-5
M. Wt: 278.33
InChI Key: GGANELGZHHJHLQ-UHFFFAOYSA-N
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Description

Ethyl 7-acetamido-2-aminobenzo[b]thiophene-3-carboxylate is a chemical compound with the empirical formula C11H11NO2S . It is a solid substance . The compound has a melting point of 222-223 °C .


Synthesis Analysis

The synthesis of thiophene derivatives, including Ethyl 7-acetamido-2-aminobenzo[b]thiophene-3-carboxylate, often involves the Gewald synthesis . This method involves a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which results in aminothiophene derivatives .


Molecular Structure Analysis

The molecular structure of Ethyl 7-acetamido-2-aminobenzo[b]thiophene-3-carboxylate can be determined by various spectroscopic methods. For instance, the 1H NMR spectrum can provide information about the hydrogen atoms in the molecule .


Physical And Chemical Properties Analysis

Ethyl 7-acetamido-2-aminobenzo[b]thiophene-3-carboxylate is a solid substance . It has a melting point of 222-223 °C and a predicted boiling point of 535.4±45.0 °C .

Scientific Research Applications

Chemical Synthesis and Biological Importance

Ethyl 7-acetamido-2-aminobenzo[b]thiophene-3-carboxylate, belonging to the class of benzazoles, has been the subject of significant interest in medicinal chemistry due to its diverse biological activities. The compound and its derivatives are pivotal in the synthesis of guanidine-containing molecules like 2-aminobenzimidazole, Astemizole, Albendazole, and Carbendazim. These compounds exhibit a wide range of pharmacological activities, including cytotoxic properties and the ability to inhibit cell proliferation via pathways such as angiogenesis and apoptosis. Recent advancements in synthetic methodologies have allowed for various modifications and functionalizations of this molecule, enhancing its potential as a therapeutic agent (Rosales-Hernández et al., 2022).

Environmental Impact and Contamination Studies

Parabens, which are structurally related to Ethyl 7-acetamido-2-aminobenzo[b]thiophene-3-carboxylate, have been extensively studied for their environmental impact. They are commonly used as preservatives and have been detected in various environmental matrices, raising concerns about their potential as weak endocrine disruptors. The study of their occurrence, fate, and behavior in aquatic environments is crucial to understand their impact on ecosystems and human health. Despite wastewater treatments effectively reducing their concentrations, they are still ubiquitously found in surface water and sediments due to continuous environmental introduction. Their interaction with free chlorine forms chlorinated by-products, which are more stable and persistent, necessitating further studies on their toxicity (Haman et al., 2015).

Synthetic and Antioxidant Properties

The compound has also been implicated in studies focusing on synthetic procedures for compounds with significant biological activities. For instance, the synthesis and evaluation of 4-Arylmethylideneisoxazol-5(4H)-ones have been reported, highlighting the importance of Ethyl 7-acetamido-2-aminobenzo[b]thiophene-3-carboxylate and related compounds in creating molecules with potential antioxidant properties. The development of novel, simple, and environmentally friendly procedures for synthesizing these heterocycles emphasizes the compound's role in advancing medicinal chemistry and pharmacology (Laroum et al., 2019).

Future Directions

The future directions for research on Ethyl 7-acetamido-2-aminobenzo[b]thiophene-3-carboxylate could include further studies on its synthesis, chemical reactions, mechanism of action, and biological activities. Additionally, more research is needed to fully understand its safety and hazards. Given the potential biological activities of thiophene derivatives , Ethyl 7-acetamido-2-aminobenzo[b]thiophene-3-carboxylate could be a promising compound for further investigation in medicinal chemistry.

properties

IUPAC Name

ethyl 7-acetamido-2-amino-1-benzothiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O3S/c1-3-18-13(17)10-8-5-4-6-9(15-7(2)16)11(8)19-12(10)14/h4-6H,3,14H2,1-2H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGANELGZHHJHLQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC2=C1C=CC=C2NC(=O)C)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 7-acetamido-2-aminobenzo[b]thiophene-3-carboxylate

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